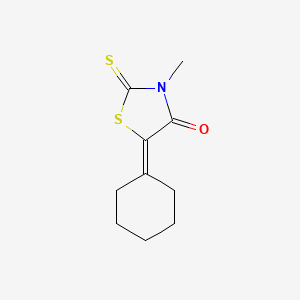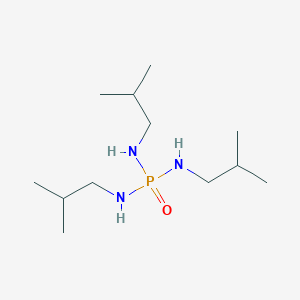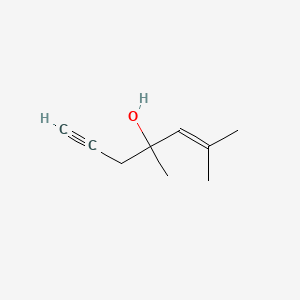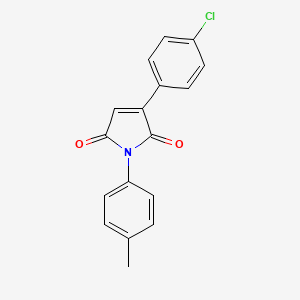![molecular formula C17H12O4 B14721217 4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione CAS No. 5738-25-0](/img/structure/B14721217.png)
4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione is a complex organic compound characterized by its unique spiro structure, where two benzopyran units are connected through a single spiro carbon atom. This compound is part of the larger family of benzopyrans, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of the benzopyran units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The two benzopyran units are then connected through a spiro carbon atom. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing specific catalysts to enhance the reaction rate and selectivity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran units.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydrobenzopyrans.
Substitution Products: Halogenated or alkylated benzopyrans.
Scientific Research Applications
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Generate Reactive Species: Produce reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione can be compared with other similar compounds, such as:
Spirobiindene: Similar spiro structure but with indene units.
Spirobinaphthalene: Contains naphthalene units instead of benzopyran.
Spirobenzothiophene: Features benzothiophene units.
Uniqueness
The uniqueness of 4,4’-Spirobi[1
Properties
CAS No. |
5738-25-0 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4,4'-spirobi[3H-chromene]-2,2'-dione |
InChI |
InChI=1S/C17H12O4/c18-15-9-17(11-5-1-3-7-13(11)20-15)10-16(19)21-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
InChI Key |
QHYPYYJSBDNOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2C13CC(=O)OC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
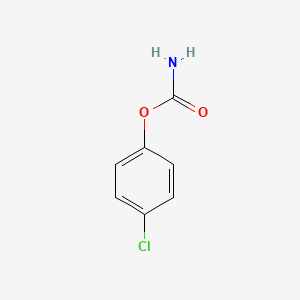
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
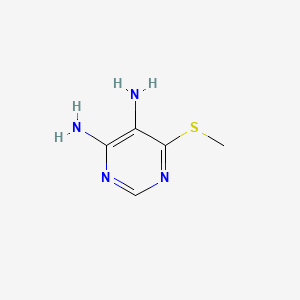
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)

